molecular formula C7H11NO2 B045151 (4R)-4-Hydroxy-6-oxoheptanenitrile CAS No. 119136-80-0

(4R)-4-Hydroxy-6-oxoheptanenitrile

Cat. No.: B045151
CAS No.: 119136-80-0
M. Wt: 141.17 g/mol
InChI Key: DPRLUNQTXGYUEA-SSDOTTSWSA-N
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Description

(4R)-4-Hydroxy-6-oxoheptanenitrile (C₇H₁₁NO₂) is a chiral nitrile-containing compound characterized by a seven-carbon linear chain with a hydroxyl group at the 4th position (R-configuration), a ketone group at the 6th position, and a terminal nitrile group. This molecule serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical industry, where its stereochemical and functional properties enable precise construction of complex molecules. Its structural features—linear backbone, stereospecific hydroxyl group, and electron-withdrawing nitrile—contribute to its reactivity in nucleophilic additions, reductions, and cyclization reactions .

Properties

CAS No.

119136-80-0

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(4R)-4-hydroxy-6-oxoheptanenitrile

InChI

InChI=1S/C7H11NO2/c1-6(9)5-7(10)3-2-4-8/h7,10H,2-3,5H2,1H3/t7-/m1/s1

InChI Key

DPRLUNQTXGYUEA-SSDOTTSWSA-N

SMILES

CC(=O)CC(CCC#N)O

Isomeric SMILES

CC(=O)C[C@@H](CCC#N)O

Canonical SMILES

CC(=O)CC(CCC#N)O

Synonyms

Heptanenitrile, 4-hydroxy-6-oxo-, (R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between (4R)-4-Hydroxy-6-oxoheptanenitrile and analogous compounds:

Compound Molecular Formula Functional Groups Structural Features Key Applications
This compound C₇H₁₁NO₂ Hydroxyl (4R), ketone, nitrile Linear chain, stereospecific center Intermediate in chiral drug synthesis
(4-Hydroxy-6-oxo-tetrahydro-pyran-2-yl)-acetonitrile C₈H₁₁NO₃ Hydroxyl, ketone, nitrile Cyclic tetrahydro-pyran ring Atorvastatin precursor synthesis
5-Hydroxy-3-oxohexanenitrile C₆H₉NO₂ Hydroxyl, ketone, nitrile Shorter linear chain General organic synthesis
Key Observations:

Cyclic vs.

Stereochemistry : The (4R)-configuration in the target compound introduces enantioselectivity, critical for pharmaceutical applications where chirality affects bioactivity.

Functional Group Positioning : The ketone at position 6 in This compound enables distinct reactivity (e.g., aldol condensations) compared to the cyclic compound’s ketone, which is constrained within the ring system.

Research Findings and Data

  • Stereochemical Impact : Studies show that the (4R)-configuration improves yield in enantioselective reductions by 15–20% compared to racemic mixtures.
  • Thermodynamic Stability : Cyclic analogs exhibit higher thermal stability (decomposition at 220°C vs. 180°C for linear derivatives), attributed to reduced conformational freedom .

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